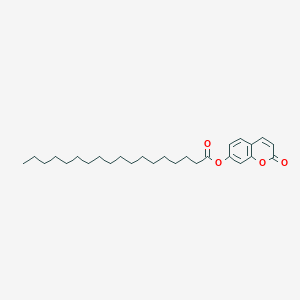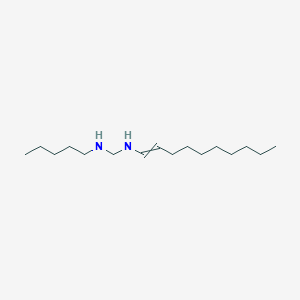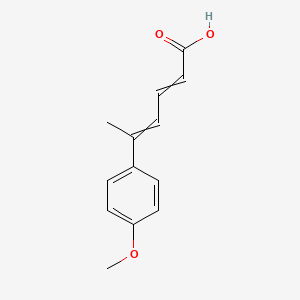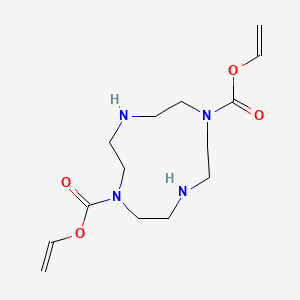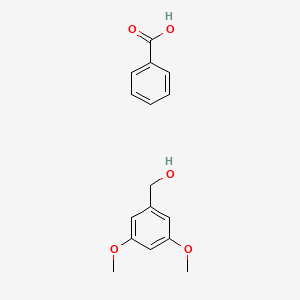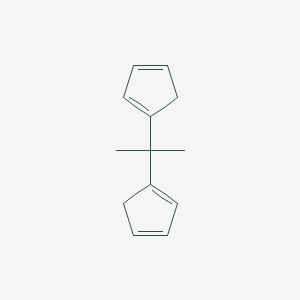
1,3-Cyclopentadiene, (1-methylethylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a nonaromatic carbocyclic analog of isopropylbenzene . This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with an isopropylidene group.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, (1-methylethylidene)bis- can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with isopropylidene chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclopentadiene, (1-methylethylidene)bis- often involves the cracking of commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used soon thereafter .
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, (1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1,3-Cyclopentadiene, (1-methylethylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, (1-methylethylidene)bis- involves its interaction with molecular targets through its reactive cyclopentadiene ring. The compound can undergo [1,5]-sigmatropic shifts, allowing it to participate in various chemical reactions . These shifts enable the compound to form stable intermediates and products, contributing to its versatility in chemical synthesis.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 6-(Dimethylamino)fulvene
- Diphenylfulvene
- Sodium isopropylcyclopentadienide
Uniqueness
1,3-Cyclopentadiene, (1-methylethylidene)bis- is unique due to its nonaromatic nature and the presence of an isopropylidene group. This structural feature distinguishes it from other cyclopentadiene derivatives, allowing it to participate in specific reactions and form unique products .
属性
CAS 编号 |
134459-15-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 |
InChI 键 |
NSWUXAUIAZVROT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC1)C2=CC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
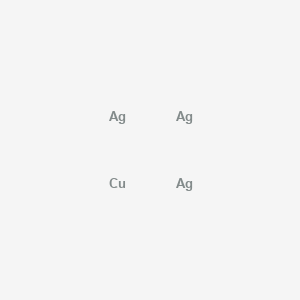
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
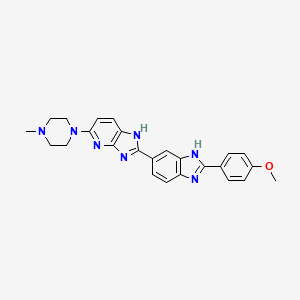
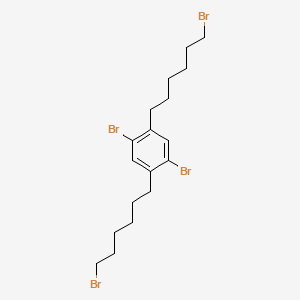
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
